molecular formula C25H21N3O3S B269703 N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide

Cat. No. B269703
M. Wt: 443.5 g/mol
InChI Key: ZQNUNQRGOJDGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide, also known as DHAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DHAA belongs to the class of acenaphthene derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide is not fully understood. However, it is believed that N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory cytokines. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has also been reported to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide suppresses the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. In vivo studies have reported that N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide exhibits potent anti-inflammatory activity in animal models of inflammation. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has also been shown to possess anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide exhibits several advantages for lab experiments. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide is relatively easy to synthesize and has been reported to exhibit potent biological activities at low concentrations. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide is also stable under physiological conditions and has been shown to exhibit good bioavailability. However, N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide also exhibits some limitations for lab experiments. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide is relatively insoluble in water, which can make it difficult to administer in vivo. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide also exhibits some cytotoxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

Several future directions for the research on N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide can be identified. One potential direction is to investigate the potential of N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another potential direction is to investigate the potential of N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide as a chemopreventive agent for various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, further studies are needed to understand the exact mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide and to identify potential targets for drug development.

Synthesis Methods

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide can be synthesized using a multistep procedure that involves the reaction of 5-bromo-1,2-dihydroacenaphthylene with 2-mercapto-N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-chloro-6-hydroxy-4-methylpyrimidine-5-carbaldehyde to yield N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide exhibits potent anti-inflammatory activity by suppressing the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide has been reported to exhibit anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

properties

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H21N3O3S/c1-15-5-10-18(11-6-15)28-23(31)13-21(29)27-25(28)32-14-22(30)26-20-12-9-17-8-7-16-3-2-4-19(20)24(16)17/h2-6,9-13,31H,7-8,14H2,1H3,(H,26,30)

InChI Key

ZQNUNQRGOJDGNG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C4CCC5=C4C3=CC=C5)O

SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C4CCC5=C4C3=CC=C5)O

Origin of Product

United States

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